

Application Notes and Protocols for LSQ-28 in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LSQ-28 is a potent and orally active inhibitor of histone deacetylase 3 (HDAC3) with an IC50 of 42 nM.[1][2] It demonstrates significant anticancer properties, including antiproliferative, antimigratory, and anti-invasive activities.[2][3][4] **LSQ-28** has shown promise in preclinical cancer research, particularly in combination with other therapies such as PARP inhibitors and immune checkpoint blockers.[1][3] These application notes provide detailed protocols for the use of **LSQ-28** in in vivo mouse models, guidance on experimental design, and data presentation.

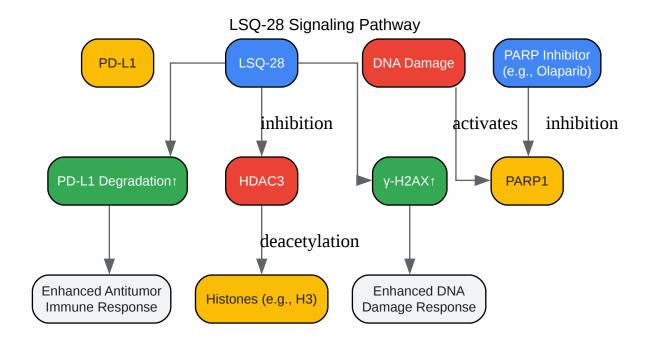
Mechanism of Action

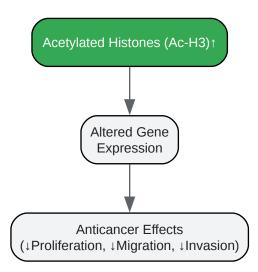
LSQ-28 selectively inhibits HDAC3, leading to an increase in the acetylation of histone H3 (Ac-H3).[1][4] This epigenetic modification alters gene expression, contributing to the observed anticancer effects. Furthermore, **LSQ-28** has been shown to promote the degradation of Programmed Death-Ligand 1 (PD-L1) and enhance the DNA damage response, providing a strong rationale for its use in combination therapies.[2][3][4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by LSQ-28.

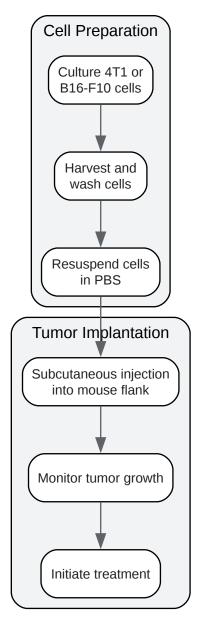








Syngeneic Tumor Model Workflow



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